molecular formula C15H16ClN5O B5826058 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5826058
M. Wt: 317.77 g/mol
InChI Key: GEGIUPMIGRQQLO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at the 1-position and a 2-methoxyethylamine substituent at the 4-position. The molecular formula is C₁₄H₁₄ClN₅O, with an average mass of 303.75 g/mol (calculated from analogs in and ).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-22-7-6-17-14-12-8-20-21(15(12)19-10-18-14)9-11-4-2-3-5-13(11)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIUPMIGRQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the pyrazolopyrimidine core.

    Attachment of the methoxyethyl group: This step involves the alkylation reaction where a methoxyethyl group is attached to the nitrogen atom of the pyrazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Common nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution may yield derivatives with different substituents on the benzyl group.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream effects.

    Inhibiting specific pathways: This can disrupt cellular processes and lead to therapeutic effects.

    Inducing cellular responses: This can trigger apoptosis or other cellular responses that contribute to its biological activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(2-Methoxyethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

  • Substituents : 4-Chlorobenzyl (vs. 2-chlorobenzyl in the target compound).
  • Molecular Formula : C₁₄H₁₄ClN₅O (identical to the target compound).
  • Key Differences : The 4-chloro substitution on the benzyl group may alter steric and electronic interactions with target proteins compared to the 2-chloro isomer. This compound is listed as a screening compound (ChemDiv ID: K402-0035), suggesting utility in kinase or receptor assays.

S29 (1-(2-Chloro-2-(4-Chlorophenyl)Ethyl)-N-(4-Fluorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine)

  • Substituents : 2-Chloro-2-(4-chlorophenyl)ethyl and 4-fluorobenzyl.
  • Molecular Formula : C₁₉H₁₅Cl₂FN₅.
  • Biological Activity: Potent kinase inhibitor with specificity for neuroblastoma cell lines (SK-N-BE(2)), achieving efficacy at 5.74 ng/mL. Delivered via graphene oxide (GO) nanosheets to minimize side effects.
  • Comparison : The bulkier 2-chloro-2-(4-chlorophenyl)ethyl group and fluorinated benzyl substituent enhance lipophilicity and target affinity compared to the target compound’s simpler 2-chlorobenzyl group.

Compound 2a (1-(2-Chloro-2-Phenylethyl)-N-(2-Chlorophenyl)-6-(Methylthio)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine)

  • Substituents : 2-Chloro-2-phenylethyl, 2-chlorophenyl, and methylthio group at the 6-position.
  • Molecular Formula : C₂₀H₁₇Cl₂N₅S.
  • Key Data : NMR and elemental analysis confirm structural integrity. The methylthio group may enhance π-π stacking or hydrophobic interactions, but its absence in the target compound suggests differences in potency and selectivity.

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility Key Substituent Effects
Target Compound ~2.1* Moderate 2-Methoxyethyl improves aqueous solubility vs. lipophilic benzyl groups.
S29 ~3.5 Low (GO-enhanced) Bulky chloroethyl and fluorobenzyl groups increase lipophilicity; requires nano-delivery.
1-(4-Chlorophenyl) Analogue ~2.1 Moderate 4-Chlorobenzyl slightly reduces steric hindrance compared to 2-chloro isomer.
2a ~3.8 Low Methylthio and chloro groups enhance membrane permeability but reduce solubility.

*Estimated using analogs from .

Key Takeaways

Substituent Position Matters : The 2-chlorobenzyl group in the target compound vs. 4-chloro in analogs () influences steric interactions and binding pocket compatibility.

Solubility vs. Potency Trade-offs : The 2-methoxyethyl group enhances solubility but may reduce membrane permeability compared to lipophilic substituents in S29 or 2a.

Scaffold Versatility : The pyrazolo[3,4-d]pyrimidin-4-amine core supports diverse modifications for kinase inhibition, antiparasitic activity, or CNS targeting.

Biological Activity

1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN5O, with a molecular weight of approximately 317.77 g/mol. The structure features a pyrazolopyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC15H16ClN5O
Molecular Weight317.77 g/mol
IUPAC Name1-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects through:

  • Receptor Binding : The compound binds to specific receptors or enzymes, modulating their activity.
  • Pathway Inhibition : It disrupts cellular signaling pathways that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Biological Activity and Therapeutic Potential

Research indicates that compounds in the pyrazolopyrimidine class exhibit various biological activities, including:

  • Antitumor Activity : Studies have demonstrated that derivatives of pyrazolopyrimidines can inhibit tumor growth by targeting kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some pyrazolopyrimidine derivatives have shown promise in reducing inflammation, which is beneficial in various chronic diseases.
  • Antimicrobial Properties : Preliminary studies suggest that certain derivatives possess antimicrobial activity against various pathogens.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the efficacy of several pyrazolopyrimidine derivatives, including this compound, against human cancer cell lines. Results indicated significant cytotoxicity and inhibition of cell proliferation in treated cells compared to controls.
  • Mechanistic Insights :
    • In vitro assays revealed that this compound inhibits specific kinases involved in the MAPK signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cell lines.

Comparative Analysis

When compared to other similar compounds within the pyrazolopyrimidine class, this compound exhibits unique properties due to its specific functional groups. For instance:

Compound NameBiological Activity
1-(2-bromobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineHigher reactivity but lower selectivity
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar activity with variations in selectivity

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